molecular formula C23H23N3O3S B2740743 2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one CAS No. 610759-81-4

2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2740743
CAS No.: 610759-81-4
M. Wt: 421.52
InChI Key: ZMHXYKHSAGVCPK-UHFFFAOYSA-N
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Description

This compound is a chromen-4-one (coumarin) derivative with a benzothiazole substituent at position 3, a hydroxyl group at position 7, an azepane-methyl group at position 8, and an amino group at position 2. Its molecular formula is C₂₄H₂₃N₃O₃S (molecular weight: ~433.5 g/mol). The benzothiazole moiety is associated with bioactivity in kinase inhibition and antimicrobial contexts, while the azepane ring may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

2-amino-8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c24-22-19(23-25-16-7-3-4-8-18(16)30-23)20(28)14-9-10-17(27)15(21(14)29-22)13-26-11-5-1-2-6-12-26/h3-4,7-10,27H,1-2,5-6,11-13,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHXYKHSAGVCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazol-2-yl intermediate, which is then coupled with the chromenone moiety under specific conditions. The azepan-1-ylmethyl group is introduced through a nucleophilic substitution reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The azepan-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a chromenone derivative, while substitution of the azepan-1-ylmethyl group can produce a variety of substituted chromenones .

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Amino Group : Enhances solubility and biological activity.
  • Azepane Ring : Contributes to the compound's structural complexity and potential interactions with biological targets.
  • Benzothiazole Moiety : Known for its antitumor properties, making it a candidate for cancer therapy.
  • Hydroxycoumarin Core : Associated with various pharmacological activities, including anti-inflammatory and anticoagulant effects.

Anticancer Activity

Research indicates that compounds similar to 2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibit significant anticancer properties. The benzothiazole component is particularly noted for its ability to inhibit tumor growth. Studies have shown that modifications to the benzothiazole structure can enhance efficacy against specific cancer types, including leukemia and central nervous system tumors .

Acetylcholinesterase Inhibition

The compound's structural similarities with other coumarin derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds containing a coumarin core coupled with thiazole have demonstrated excellent acetylcholinesterase inhibitory activity. For instance, a study found that certain derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory effects on acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain .

Synthesis and Evaluation

The synthesis of This compound typically involves multi-step reactions that integrate various functional groups to achieve the desired biological activity. The following table summarizes key synthesis steps and their outcomes:

StepReaction TypeConditionsOutcome
1AlkylationBase-catalyzed at elevated temperaturesFormation of azepane ring
2CouplingDMF solvent under refluxIntroduction of benzothiazole moiety
3HydroxylationAcidic conditionsAddition of hydroxy group

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Antitumor Activity

A derivative of the compound was tested against multiple cancer cell lines in vitro. The results indicated a significant inhibition of cell growth in leukemia cell lines (MOLT-4) with an inhibition rate exceeding 80% . This suggests that further development could lead to effective cancer therapeutics.

Case Study 2: Neuroprotective Effects

In another study focusing on Alzheimer's disease, compounds derived from similar structures were shown to enhance cognitive function in animal models by inhibiting acetylcholinesterase activity. The findings support the hypothesis that this class of compounds can be developed into effective treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Position 2 Substitution: Amino vs. Methyl

  • 8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one (C₂₄H₂₄N₂O₃S; MW: 420.5 g/mol) : Key difference: Methyl group at position 2 instead of amino.

Position 8 Substitution: Azepane vs. Piperazine

  • 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one (C₂₄H₂₆N₄O₃S; MW: 474.5 g/mol) :
    • Key difference : 4-Methylpiperazine (6-membered ring with two nitrogens) replaces azepane (7-membered ring with one nitrogen).
    • Impact : Piperazine’s smaller size and additional nitrogen may alter solubility, basicity, and metabolic stability. Piperazine derivatives often exhibit improved pharmacokinetics due to enhanced water solubility .

Position 3 Substitution: Benzothiazole vs. Acetyl

  • 3-Acetyl-8-methoxy-2H-chromen-2-one (C₁₂H₁₀O₄; MW: 218.2 g/mol) : Key difference: Acetyl group at position 3 instead of benzothiazole. Methoxy at position 8 increases electron density but may reduce metabolic stability compared to hydroxyl .

Physicochemical Properties and ADME Profiling

Property Target Compound 2-Methyl Analog Piperazine Analog
Molecular Weight ~433.5 g/mol 420.5 g/mol 474.5 g/mol
LogP (Predicted) ~3.2 ~3.5 ~2.8
Hydrogen Bond Donors 2 (NH₂, OH) 1 (OH) 1 (OH)
Water Solubility Moderate (amine enhances) Low (methyl reduces polarity) High (piperazine enhances)
  • Metabolism : Azepane’s larger ring may slow oxidative metabolism compared to piperazine, which is prone to N-demethylation .

Biological Activity

The compound 2-amino-8-[(azepan-1-yl)methyl]-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a synthetic derivative that combines elements of benzothiazole and coumarin. This hybrid structure is of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 421.52 g/mol. The structure features a coumarin core linked to a benzothiazole moiety and an azepane substituent, which may influence its biological properties.

Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological activities. The proposed mechanisms for the biological activity of this compound include:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially benefiting cognitive functions in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : The presence of the benzothiazole group is associated with antimicrobial properties. Studies suggest that benzothiazole derivatives can exhibit significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Coumarin derivatives have been documented to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB .

In Vitro Studies

Recent studies have evaluated the biological activity of similar coumarin-benzothiazole derivatives through various in vitro assays:

CompoundBiological ActivityIC50 Value (µM)Reference
3iAChE Inhibition2.7
NeopetasaneNF-κB Inhibition0.31
6,7-DimethoxyNO Production InhibitionNot specified

These studies demonstrate that compounds with similar structures exhibit promising inhibitory effects on key enzymes involved in neurodegenerative processes and inflammatory responses.

Case Studies

  • Neuroprotective Effects : A study highlighted the potential neuroprotective effects of coumarin derivatives against oxidative stress-induced neuronal damage. The mechanism was attributed to their ability to scavenge free radicals and modulate antioxidant enzyme activities.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant bactericidal activity, suggesting that modifications to the benzothiazole structure could enhance efficacy.

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